Cas no 113242-33-4 (4-chloro-2-(4-fluorophenyl)quinazoline)

4-Chloro-2-(4-fluorophenyl)quinazoline is a versatile quinazoline derivative characterized by its chloro and fluorophenyl substituents, which enhance its reactivity and utility in organic synthesis. This compound serves as a valuable intermediate in the preparation of pharmacologically active molecules, particularly in the development of kinase inhibitors and other heterocyclic compounds. Its well-defined structure and stability under various reaction conditions make it suitable for cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. The presence of both electron-withdrawing groups (chloro and fluoro) contributes to its electrophilic properties, facilitating selective modifications. This compound is commonly employed in medicinal chemistry research for scaffold diversification and drug discovery applications.
4-chloro-2-(4-fluorophenyl)quinazoline structure
113242-33-4 structure
Product Name:4-chloro-2-(4-fluorophenyl)quinazoline
CAS No:113242-33-4
MF:C14H8ClFN2
MW:258.67812538147
CID:130105
PubChem ID:4736855
Update Time:2025-05-24

4-chloro-2-(4-fluorophenyl)quinazoline Chemical and Physical Properties

Names and Identifiers

    • Quinazoline,4-chloro-2-(4-fluorophenyl)-
    • 4-Chloro-2-(4-fluorophenyl)quinazoline
    • 4-CHLORO-2-(4-FLUORO-PHENYL)-QUINAZOLINE
    • F9995-0287
    • CKOPPMRJZDRZBH-UHFFFAOYSA-N
    • AB19723
    • AKOS000200070
    • SCHEMBL4840414
    • AT17381
    • 4-Chloro-2-(4-fluorophenyl) quinazoline
    • 113242-33-4
    • EN300-67806
    • DTXSID60406089
    • A803032
    • AKOS BBS-00000917
    • 4-chloro-2-(4-fluorophenyl)quinazoline
    • Inchi: 1S/C14H8ClFN2/c15-13-11-3-1-2-4-12(11)17-14(18-13)9-5-7-10(16)8-6-9/h1-8H
    • InChI Key: CKOPPMRJZDRZBH-UHFFFAOYSA-N
    • SMILES: ClC1=C2C=CC=CC2=NC(C2C=CC(=CC=2)F)=N1

Computed Properties

  • Exact Mass: 258.03600
  • Monoisotopic Mass: 258.0360041g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 25.8Ų

Experimental Properties

  • PSA: 25.78000
  • LogP: 4.08930

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4-chloro-2-(4-fluorophenyl)quinazoline Suppliers

Amadis Chemical Company Limited
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(CAS:113242-33-4)4-chloro-2-(4-fluorophenyl)quinazoline
Order Number:A803032
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:05
Price ($):365.0
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Additional information on 4-chloro-2-(4-fluorophenyl)quinazoline

Introduction to 4-chloro-2-(4-fluorophenyl)quinazoline (CAS No. 113242-33-4) in Modern Chemical and Pharmaceutical Research

4-chloro-2-(4-fluorophenyl)quinazoline, identified by the chemical identifier CAS No. 113242-33-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the quinazoline class, a scaffold that is widely recognized for its role in the development of various therapeutic agents, particularly in oncology and antimicrobial applications. The presence of both chloro and fluoro substituents in its molecular structure enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry and drug discovery.

The quinazoline core of 4-chloro-2-(4-fluorophenyl)quinazoline is a privileged structure that has been extensively studied for its pharmacological effects. Quinazolines exhibit a broad spectrum of biological activities, including kinase inhibition, which has made them a cornerstone in the development of targeted cancer therapies. The introduction of halogen atoms, such as chlorine and fluorine, further modulates the electronic properties of the molecule, influencing its interactions with biological targets. This modulation is crucial for optimizing drug efficacy and minimizing side effects.

In recent years, 4-chloro-2-(4-fluorophenyl)quinazoline has been explored as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. Its structural features make it an excellent candidate for further derivatization, allowing researchers to tailor its properties for specific biological functions. For instance, modifications at the chloro-substituted position can lead to compounds with enhanced solubility or improved metabolic stability, while fluorination at the phenyl ring can enhance binding affinity to biological receptors.

One of the most compelling aspects of 4-chloro-2-(4-fluorophenyl)quinazoline is its role in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with various diseases, particularly cancer. By inhibiting specific kinases, quinazoline-based compounds can disrupt abnormal cell growth and proliferation. The chloro and fluoro substituents in 4-chloro-2-(4-fluorophenyl)quinazoline contribute to its ability to bind tightly to kinase active sites, making it a promising candidate for further development into therapeutic agents.

Recent studies have highlighted the potential of 4-chloro-2-(4-fluorophenyl)quinazoline in addressing drug resistance. Resistance to conventional therapies remains a significant challenge in cancer treatment, leading to relapse and poor prognosis. By designing compounds that can overcome resistance mechanisms, researchers aim to improve patient outcomes. The structural flexibility of 4-chloro-2-(4-fluorophenyl)quinazoline allows for the creation of derivatives that can target multiple kinases or modulate resistance pathways, offering a multifaceted approach to cancer therapy.

The synthesis of 4-chloro-2-(4-fluorophenyl)quinazoline involves multi-step organic reactions that highlight its importance as a synthetic intermediate. The process typically begins with the condensation of appropriately substituted benzene derivatives with amidines or ureas, followed by functional group transformations such as halogenation and coupling reactions. These synthetic strategies not only produce 4-chloro-2-(4-fluorophenyl)quinazoline but also provide insights into developing other quinazoline-based compounds with tailored properties.

The use of computational methods has further accelerated the discovery process for compounds like 4-chloro-2-(4-fluorophenyl)quinazoline. Molecular modeling techniques allow researchers to predict the binding modes of quinazoline derivatives to biological targets, helping to guide the design of more effective drugs. Additionally, virtual screening platforms enable high-throughput screening of large libraries of compounds, identifying promising candidates for experimental validation.

In conclusion, 4-chloro-2-(4-fluorophenyl)quinazoline (CAS No. 113242-33-4) represents a significant advancement in pharmaceutical research due to its structural versatility and potential biological activities. Its role as an intermediate in synthesizing kinase inhibitors and other therapeutic agents underscores its importance in addressing critical health challenges. As research continues to uncover new applications for this compound, it is likely to remain at the forefront of drug discovery efforts in the coming years.

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Amadis Chemical Company Limited
(CAS:113242-33-4)4-chloro-2-(4-fluorophenyl)quinazoline
A803032
Purity:99%
Quantity:1g
Price ($):365.0
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